molecular formula C8H7IN2 B1397463 6-Iodo-2-methylimidazo[1,2-a]pyridine CAS No. 860722-41-4

6-Iodo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1397463
CAS No.: 860722-41-4
M. Wt: 258.06 g/mol
InChI Key: VVEMUZHHSSDWPO-UHFFFAOYSA-N
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Description

6-Iodo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Iodo-2-methylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-2-methylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-iodo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEMUZHHSSDWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 6-Iodo-2-methylimidazo[1,2-a]pyridine

[1]

Executive Summary & Compound Identity

6-Iodo-2-methylimidazo[1,2-a]pyridine is a critical bicyclic heterocyclic intermediate, widely employed as a scaffold in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions (e.g., in the synthesis of GABAergic agents and imaging ligands).[2]

Its physicochemical behavior is dominated by two structural features:

  • The Imidazo[1,2-a]pyridine Core: A fused aromatic system that confers planarity and potential for

    
    -
    
    
    stacking, reducing solubility in non-polar aliphatic solvents.[1]
  • The C6-Iodine Substituent: A heavy, polarizable halogen that significantly increases lipophilicity (

    
    ) compared to the non-halogenated parent, enhancing solubility in chlorinated and polar aprotic solvents.[1]
    
Property Data
Chemical Structure Imidazo[1,2-a]pyridine core with 2-methyl and 6-iodo substitutions
Molecular Formula

Molecular Weight 258.06 g/mol
Key Application Suzuki coupling intermediate; synthesis of TNF

modulators
Storage Protect from Light (Iodine-carbon bond is photosensitive); Store under inert atmosphere

Solubility Landscape & Solvent Compatibility Matrix

The following data categorizes solvents based on their utility in synthesis, workup, and purification workflows.

Solubility Classification Table
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated Dichloromethane (DCM) High Workup / ExtractionPreferred solvent for extraction from aqueous phases.[1] The polarizable iodine atom interacts favorably with DCM.[1]
Chloroform (

)
HighNMR AnalysisExcellent for solubilizing crude mixtures for analysis.[1]
Polar Aprotic DMSO / DMF Very High Stock Solutions / AssaysIdeal for biological assay stock solutions (>10 mM).[1] Difficult to remove; avoid for final isolation.
Acetonitrile (MeCN)Moderate-HighHPLC / ReactionsStandard solvent for reverse-phase HPLC.[1] Good for substitution reactions.[1]
Polar Protic Ethanol (EtOH) Moderate (Hot) RecrystallizationKey Purification Solvent. Moderate solubility at RT; high solubility at reflux allows for effective recrystallization.[1]
Methanol (MeOH)ModerateChromatographyUsed as the polar modifier (2-10%) in DCM-based silica chromatography.[1]
Ethers DME / 1,4-Dioxane High Coupling ReactionsStandard solvents for Pd-catalyzed couplings (e.g., Suzuki).[1] Often used as mixtures with water.[1]
THFModerate-HighReactionsGood general solubility; ensure peroxide-free.[1]
Non-Polar Hexanes / PentaneLow / Insoluble PrecipitationActs as an anti-solvent to precipitate the product from DCM or Ethyl Acetate.[1]
Aqueous WaterInsoluble WashingThe neutral molecule is hydrophobic.[1] Soluble only at low pH (protonation of N1).[1]

Experimental Workflows & Protocols

A. Synthesis Workup & Extraction Protocol

Context: Isolating the compound after synthesis from 2-amino-5-iodopyridine and chloroacetone.

Rationale: The reaction is typically performed in refluxing ethanol.[1] Upon completion, the solvent is removed, and the residue must be partitioned.[1]

  • Evaporation: Remove the reaction solvent (Ethanol) completely under reduced pressure.

  • Dissolution: Redissolve the solid residue in Dichloromethane (DCM) .

    • Volume Guide: Use ~10-20 mL DCM per gram of crude solid.[1]

  • Biphasic Wash: Wash the organic phase with Saturated Aqueous Sodium Bicarbonate (

    
    ) .[1]
    
    • Mechanism:[3][4] This neutralizes any hydrohalic acid byproducts (HI/HCl) and ensures the imidazopyridine remains in its neutral, lipophilic form, keeping it in the DCM layer.[1]

  • Drying: Dry the DCM layer over anhydrous

    
     or 
    
    
    .[1]
  • Concentration: Evaporate DCM to yield the crude solid.

B. Purification via Recrystallization

Context: Obtaining high-purity (>98%) material without chromatography.[1]

  • Solvent Selection: Ethanol (Absolute) is the standard choice.[1]

  • Dissolution: Suspend the crude solid in Ethanol. Heat to reflux (

    
    ) with stirring.
    
  • Titration: Add additional Ethanol in small portions until the solid just dissolves.

  • Cooling: Remove from heat and allow to cool slowly to Room Temperature (RT).

    • Optional: If no crystals form at RT, cool further to

      
       in an ice bath.
      
  • Filtration: Collect crystals via vacuum filtration and wash with cold Hexane or cold Ethanol.[1]

C. Self-Validating Solubility Determination Protocol

Use this gravimetric method to determine exact solubility limits for your specific batch/purity.[1]

SolubilityProtocolcluster_0Validation CheckStartWeigh 10mg Sample(m_solute)AddSolventAdd Solvent Stepwise(100 µL aliquots)Start->AddSolventCheckVisual Inspection(Clear Solution?)AddSolvent->CheckCheck->AddSolventTurbid/Solid RemainsCalcCalculate SolubilityS = m_solute / V_totalCheck->CalcClearFilterFilter Solution(0.45 µm)Calc->FilterHPLCHPLC Quantification(Peak Area vs Standard)Filter->HPLC

Figure 1: Stepwise gravimetric solubility determination workflow with HPLC validation.

Mechanistic Analysis: Why These Solvents?

The Iodine Effect (Polarizability)

The iodine atom at position 6 is a "soft" Lewis base.[1] It exhibits high polarizability, which enhances attractive dispersion forces with "soft" solvents like Dichloromethane and Chloroform .[1] This is why chlorinated solvents are far superior to simple alcohols for extraction.[1]

The Pyridine Nitrogen (Basicity)

The nitrogen at position 1 (in the imidazole ring) is the most basic site.[1]

  • In Acidic Media: It protonates, becoming ionic and water-soluble.[1]

  • In Neutral/Basic Media: It remains uncharged and lipophilic.[1]

  • Implication: Always perform extractions at pH > 7 (using

    
     or 
    
    
    ) to drive the molecule into the organic layer.[1]

References

  • Synthesis & Workup Protocol

    • Source: European Patent EP 2872508 B1 (Imidazopyridine derivatives as modulators of TNF activity).[1]

    • Context: Describes the synthesis of 6-iodo-2-methylimidazo[1,2-a]pyridine from 2-amino-5-iodopyridine and chloroacetone, including the specific DCM/NaHCO3 workup.
    • URL:[1]

  • General Reactivity & Solvent Compatibility

    • Source: Goossen, L. J., et al. (2009).[1] "Synthesis of Biaryls via Decarboxylative Coupling." (Contextual reference for Suzuki coupling solvents for this scaffold).

    • URL:

  • Physicochemical Properties

    • Source: PubChem Compound Summary for Imidazo[1,2-a]pyridine deriv
    • URL:

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Core and the Strategic Importance of the 6-Iodo Substituent

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic aromatic system, featuring a bridgehead nitrogen atom, is a key component in therapeutics ranging from anxiolytics and hypnotics to anticancer and antiviral agents.[1] Its rigid, planar structure and tunable electronic properties make it an ideal framework for designing molecules that can effectively interact with biological targets.

Within this important class of compounds, 6-Iodo-2-methylimidazo[1,2-a]pyridine emerges as a particularly significant building block. The introduction of an iodine atom at the 6-position is a strategic decision in drug design. Halogen atoms, particularly iodine, can enhance binding affinity to target proteins through halogen bonding and can modulate the pharmacokinetic properties of a molecule. Furthermore, the iodo-substituent serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. A notable application of this concept is in the development of radiolabeled ligands, such as derivatives of IMPY (6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine), for positron emission tomography (PET) imaging of beta-amyloid plaques in Alzheimer's disease.[3]

This technical guide provides an in-depth exploration of the foundational synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine, delving into the chemical logic, experimental protocols, and the mechanistic underpinnings of its initial preparation.

The Foundational Synthetic Strategy: Cyclocondensation of 2-Amino-5-iodopyridine

While a singular "discovery" paper for 6-Iodo-2-methylimidazo[1,2-a]pyridine is not readily apparent in the historical literature, its initial synthesis can be confidently inferred from the well-established and classical approach to the imidazo[1,2-a]pyridine core: the cyclocondensation reaction between a substituted 2-aminopyridine and an α-haloketone. This robust and reliable method remains a cornerstone of synthetic strategies for this class of heterocycles.

The logical and most direct pathway to 6-Iodo-2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-5-iodopyridine with chloroacetone (or bromoacetone). This approach is predicated on the nucleophilic character of the nitrogen atoms in the 2-aminopyridine ring system and the electrophilic nature of the α-haloketone.

Diagram of the Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-amino-5-iodopyridine 2-Amino-5-iodopyridine Reaction_Vessel Cyclocondensation 2-amino-5-iodopyridine->Reaction_Vessel Chloroacetone Chloroacetone Chloroacetone->Reaction_Vessel Final_Product 6-Iodo-2-methylimidazo[1,2-a]pyridine Reaction_Vessel->Final_Product Heat (Reflux)

Caption: Overall synthetic scheme for 6-Iodo-2-methylimidazo[1,2-a]pyridine.

Detailed Experimental Protocol: A Reconstructed Initial Synthesis

The following protocol is a detailed, self-validating system based on established procedures for the synthesis of analogous imidazo[1,2-a]pyridines.

Objective: To synthesize 6-Iodo-2-methylimidazo[1,2-a]pyridine via the cyclocondensation of 2-amino-5-iodopyridine and chloroacetone.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-iodopyridine219.992.20 g10.0
Chloroacetone92.521.02 g (0.86 mL)11.0
Anhydrous Ethanol46.0730 mL-
Sodium Bicarbonate84.011.0 g11.9

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-iodopyridine (2.20 g, 10.0 mmol) and anhydrous ethanol (30 mL).

  • Addition of Reagents: Stir the mixture at room temperature until the 2-amino-5-iodopyridine is fully dissolved. To this solution, add chloroacetone (1.02 g, 11.0 mmol, 1.1 equivalents) dropwise via a syringe.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.

  • Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, remove the ethanol under reduced pressure. The resulting aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-Iodo-2-methylimidazo[1,2-a]pyridine.[4]

Mechanistic Insights: The Causality Behind the Transformation

The synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine proceeds through a well-understood, two-step mechanism:

  • Initial N-Alkylation: The reaction commences with the nucleophilic attack of the pyridine ring nitrogen of 2-amino-5-iodopyridine on the electrophilic carbon of chloroacetone. This is a classic SN2 reaction, displacing the chloride ion and forming a pyridinium salt intermediate. The choice of the endocyclic pyridine nitrogen as the initial point of attack over the exocyclic amino group is a key feature of this reaction, driven by its greater nucleophilicity in many cases.

  • Intramolecular Cyclization and Dehydration: The second step involves an intramolecular cyclization. The exocyclic amino group of the pyridinium intermediate acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, which is often acid-catalyzed by the hydrohalic acid generated in the first step, to form the stable aromatic imidazo[1,2-a]pyridine ring system.

Diagram of the Reaction Mechanism

G cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Intramolecular Cyclization & Dehydration start 2-Amino-5-iodopyridine + Chloroacetone intermediate1 Pyridinium Salt Intermediate start->intermediate1 Nucleophilic attack by pyridine N intermediate2 Cyclized Intermediate intermediate1->intermediate2 Attack by exocyclic amino group product 6-Iodo-2-methylimidazo[1,2-a]pyridine intermediate2->product - H2O (Dehydration)

Sources

Spectroscopic Characterization of 6-Iodo-2-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic characterization of 6-Iodo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety, forming the core of numerous therapeutic agents.[1] The introduction of a methyl group at the 2-position and an iodine atom at the 6-position functionalizes the core for further chemical modifications and modulates its biological activity. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives in drug development and research.

This document offers a detailed analysis based on foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The presented data is a robust prediction derived from the analysis of the parent imidazo[1,2-a]pyridine scaffold and the well-established effects of methyl and iodo substituents on aromatic systems.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) of the protons in 6-Iodo-2-methylimidazo[1,2-a]pyridine are influenced by the aromatic ring currents of the bicyclic system and the electronic effects of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for ensuring data reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 6-Iodo-2-methylimidazo[1,2-a]pyridine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as residual solvent signals must not overlap with analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Apply a standard pulse sequence (e.g., a 90° pulse).

    • Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 6-Iodo-2-methylimidazo[1,2-a]pyridine. These predictions are based on the known spectrum of 2-methylimidazo[1,2-a]pyridine and the anticipated substituent chemical shifts (SCS) for an iodine atom on a pyridine-like ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~7.5 - 7.6s-1H
H-5~7.4 - 7.5d~9.21H
H-7~7.2 - 7.3dd~9.2, ~1.81H
H-8~8.0 - 8.1d~1.81H
-CH₃~2.4 - 2.5s-3H
Interpretation of the ¹H NMR Spectrum
  • -CH₃ (2.4 - 2.5 ppm): The methyl group at the 2-position is expected to appear as a sharp singlet in the upfield region, characteristic of methyl groups attached to an aromatic system.

  • H-3 (7.5 - 7.6 ppm): This proton on the imidazole ring is adjacent to the electron-donating methyl group and is expected to be a singlet, as it lacks adjacent protons for coupling.

  • Pyridine Ring Protons (H-5, H-7, H-8):

    • The iodine atom at the 6-position exerts a significant electronic effect. Halogens are deactivating yet ortho-, para-directing. The heavy atom effect of iodine can also influence chemical shifts.[2][3]

    • H-8 (~8.0 - 8.1 ppm): This proton is situated ortho to the bridgehead nitrogen, leading to a significant downfield shift due to the anisotropic effect of the nitrogen lone pair. It is expected to appear as a doublet due to coupling with H-7.

    • H-5 (~7.4 - 7.5 ppm): This proton is ortho to the iodine atom and will be shifted downfield. It will appear as a doublet due to coupling with H-7.

    • H-7 (~7.2 - 7.3 ppm): This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.

G cluster_protocol ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in CDCl₃ + TMS) instrument Instrument Setup (≥400 MHz Spectrometer, Shimming) prep->instrument acquire Data Acquisition (Pulse, Scans) instrument->acquire process Data Processing (FT, Phasing, Integration) acquire->process analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) process->analysis

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Set a wider spectral width (typically 0-200 ppm).

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 6-Iodo-2-methylimidazo[1,2-a]pyridine are presented below. These are extrapolated from data on related imidazo[1,2-a]pyridines and the known effects of iodo-substitution on aromatic carbons.

Carbon Predicted Chemical Shift (δ, ppm)
C-2~150 - 152
C-3~110 - 112
C-5~125 - 127
C-6~85 - 90
C-7~130 - 132
C-8~120 - 122
C-8a~142 - 144
-CH₃~16 - 18
Interpretation of the ¹³C NMR Spectrum
  • -CH₃ (~16 - 18 ppm): The methyl carbon appears in the typical aliphatic region, significantly upfield.

  • C-2 (~150 - 152 ppm): This carbon is attached to a nitrogen atom and the methyl group, leading to a downfield shift.

  • C-3 (~110 - 112 ppm): This carbon is part of the five-membered imidazole ring and is generally found in the mid-aromatic region.

  • C-6 (~85 - 90 ppm): The most notable feature is the significant upfield shift of the carbon directly bonded to the iodine atom. This is a characteristic effect of heavy halogens in NMR spectroscopy.[2]

  • C-5, C-7, C-8: These carbons of the pyridine ring will have distinct chemical shifts based on their proximity to the iodine atom and the fused imidazole ring.

  • C-8a (~142 - 144 ppm): This is the bridgehead carbon, part of both rings, and is expected to be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-MS instrument, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), calibrate the instrument to obtain accurate mass measurements.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₇IN₂

  • Monoisotopic Mass: 257.9654 u

  • Primary Ion (ESI+): The most abundant ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 258.9732.

  • Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of iodine (¹²⁷I at ~100% abundance) and the natural abundance of ¹³C.

G cluster_workflow ESI-MS Workflow sample Dilute Sample (in Methanol/Acetonitrile) infuse Infusion into ESI Source sample->infuse ionize Electrospray Ionization (Positive Mode) infuse->ionize analyze Mass Analysis (e.g., TOF) ionize->analyze detect Detection of [M+H]⁺ analyze->detect

Caption: Workflow for ESI-Mass Spectrometry.

Interpretation of the Mass Spectrum

The primary goal is to confirm the molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Fragmentation patterns (if induced) could show the loss of the iodine atom or the methyl group, further confirming the structure.

Conclusion

The spectroscopic characterization of 6-Iodo-2-methylimidazo[1,2-a]pyridine is defined by a unique set of signals across ¹H NMR, ¹³C NMR, and Mass Spectrometry. The predicted ¹H NMR spectrum reveals a characteristic pattern of aromatic protons and a singlet for the methyl group. The ¹³C NMR spectrum is highlighted by the significant shielding of the carbon atom bonded to iodine. Mass spectrometry confirms the molecular weight with the prominent [M+H]⁺ ion. Together, these techniques provide a comprehensive and self-validating spectroscopic profile essential for the identification and further investigation of this important heterocyclic compound in research and development.

References

  • Synthesis of some new substituted imidazo(1,2-a)pyridines and their 2-one derivatives. (n.d.). Retrieved January 28, 2026, from [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 28, 2026, from [Link]

  • Ivanova, B., & Spiteller, M. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(2), M1223. [Link]

  • Avallone, L., Caprariis, P. D., Galeone, A., & Rimoli, M. G. (1996). ¹H and¹³C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414.
  • Mori, G., Belluti, F., Rampa, A., & Bisi, A. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]

  • Chypre, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13516-13531. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Kaur, N., & Kishore, D. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(57), 30131-30161. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved January 28, 2026, from [Link]

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  • Kollár, L., et al. (2018). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 23(12), 3326. [Link]

  • Kollár, L., et al. (2018). Aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (1) in the presence of aliphatic amines (4a-e). [Image]. ResearchGate. [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • dos Santos, H. F., & de Oliveira, A. B. (2019). Influence of stereoelectronic interactions on the ¹³C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 57(10), 784-791. [Link]

  • Abraham, R. J., & Reid, M. (2000). ¹Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the SCS. Magnetic Resonance in Chemistry, 38(7), 570-579.
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  • Kumar, V., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22446-22463. [Link]

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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic nitrogen-containing ring system is a key structural motif in numerous clinically used drugs and a plethora of biologically active molecules. Its "drug prejudice" status stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the potential biological activities of the imidazo[1,2-a]pyridine scaffold, delving into its anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the design and synthesis of novel therapeutics based on this remarkable scaffold.

Introduction: The Ascendancy of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system, formed by the fusion of an imidazole and a pyridine ring, represents a cornerstone in heterocyclic chemistry and drug design. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for molecular recognition by biological targets. This has led to the development of several successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem , validating the therapeutic potential of this scaffold.[1][2][3] The synthetic accessibility and the ease of functionalization at various positions of the bicyclic ring have further fueled its exploration in medicinal chemistry.[4][5][6]

This guide will navigate through the diverse biological landscape of imidazo[1,2-a]pyridine derivatives, offering a detailed examination of their therapeutic promise.

A Glimpse into the Synthesis of the Imidazo[1,2-a]pyridine Core

A brief understanding of the synthetic routes to the imidazo[1,2-a]pyridine scaffold is crucial for medicinal chemists aiming to generate novel derivatives. Several efficient methods have been developed, with the most common being:

  • Condensation Reactions: The classical approach involves the condensation of 2-aminopyridines with α-haloketones.[7][8]

  • Multicomponent Reactions (MCRs): One-pot reactions like the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions offer a rapid and efficient way to generate diverse imidazo[1,2-a]pyridine libraries.[9][10][11][12]

  • Oxidative Coupling and Cyclization Reactions: Modern synthetic strategies often employ transition-metal catalysis to achieve C-H functionalization and cyclization, providing access to a wide range of substituted derivatives.[6]

The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Anticancer Activities: A Multi-pronged Attack on Malignancy

The imidazo[1,2-a]pyridine scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating efficacy against a wide range of cancer cell lines.[13][14] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes essential for tumor growth and survival.

Inhibition of Protein Kinases: Targeting Dysregulated Signaling

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. These compounds often target the ATP-binding site of PI3K, leading to the downstream inhibition of Akt and mTOR. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PI3K->PIP3 Phosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Disruption of Microtubule Dynamics: Halting Cell Division

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Induction of Apoptosis: The Programmed Cell Death

A common outcome of treatment with various imidazo[1,2-a]pyridine derivatives is the induction of apoptosis. This can occur through multiple mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[15]

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[13]
IP-6 HCC1937 (Breast)47.7[13]
Compound 9d HeLa (Cervical)10.89[4]
Compound 9d MCF-7 (Breast)2.35[4]
Various IPs Breast Cancer Lines0.01 - 10.0[13]
Compound 12b Hep-2 (Laryngeal)11[9]
Compound 12b HepG2 (Liver)13[9]
Compound 12b MCF-7 (Breast)11[9]
Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

This technique is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Activities: Combating Infectious Diseases

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antituberculosis effects.[1][3]

Antibacterial and Antifungal Activity

Several studies have reported the potent activity of imidazo[1,2-a]pyridines against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][16][17] The mechanism of action for their broad-spectrum antimicrobial effects is still under investigation but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Antituberculosis Activity: A New Hope Against a Resilient Pathogen

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of anti-TB agents with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[18] The primary mechanism of action for many of these compounds is the inhibition of QcrB, a subunit of the cytochrome bc1 complex, which is essential for cellular respiration.

Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 19 Candida albicans0.009 - 0.037[14]
Compound 13j Gram-positive & Gram-negative bacteriaPotent[16]
Compound 3 M. tuberculosis H37Rv0.78[19]
Compound 4 M. tuberculosis H37Rv<0.035 µM[19]
Compound 5 M. tuberculosis H37Rv0.0625[19]
Compound 18 MDR/XDR M. tuberculosisPotent[18]
Experimental Protocol for Antimicrobial Susceptibility Testing

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a two-fold serial dilution of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributing factor to a wide range of diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[8][15]

Mechanism of Action: Targeting STAT3 and NF-κB Signaling

The anti-inflammatory effects of many imidazo[1,2-a]pyridine derivatives are mediated through the modulation of key inflammatory signaling pathways, particularly the STAT3 and NF-κB pathways.[15][20][21][22][23][24] These transcription factors play a crucial role in regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. By inhibiting the activation of STAT3 and NF-κB, these compounds can effectively suppress the inflammatory response.

Figure 2: The inhibitory effect of imidazo[1,2-a]pyridine derivatives on the STAT3 and NF-κB inflammatory signaling pathways.

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon

Beyond their well-established anticancer and antimicrobial activities, imidazo[1,2-a]pyridines are being explored for other therapeutic applications.

Antiviral Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown promise as antiviral agents against a range of viruses, including influenza virus, herpes simplex virus, and potentially SARS-CoV-2.[18][25][26][27][28][29] For instance, some compounds have been found to inhibit the influenza virus nucleoprotein (NP), preventing its nuclear accumulation and subsequent viral replication.[30]

Neuroprotective and CNS Activities

The ability of certain imidazo[1,2-a]pyridine derivatives to cross the blood-brain barrier has led to their investigation for neurological disorders. The clinical use of Zolpidem and Alpidem as modulators of the GABA-A receptor highlights the potential of this scaffold to treat conditions like insomnia and anxiety.[15][31][32][33][34] Furthermore, research is ongoing to explore their potential in the treatment of neurodegenerative diseases like Alzheimer's disease, with some derivatives showing the ability to inhibit key enzymes involved in the disease pathology.[2][35]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold undoubtedly holds a privileged position in the landscape of medicinal chemistry. Its remarkable versatility, stemming from its unique structural features and synthetic tractability, has enabled the development of a vast array of biologically active compounds. This guide has provided a comprehensive overview of the significant anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities associated with this core structure.

The future of imidazo[1,2-a]pyridine-based drug discovery is bright. Continued exploration of structure-activity relationships, coupled with modern drug design strategies such as computational modeling and high-throughput screening, will undoubtedly lead to the identification of new and more potent therapeutic agents. The development of derivatives with improved selectivity and pharmacokinetic profiles will be crucial for their successful clinical translation. As our understanding of the complex biological pathways underlying various diseases deepens, the imidazo[1,2-a]pyridine scaffold will continue to serve as a valuable platform for the rational design of next-generation therapeutics.

References

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Methodological & Application

Using 6-Iodo-2-methylimidazo[1,2-a]pyridine in PET imaging ligand development.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Strategic Use of 6-Iodo-2-methylimidazo[1,2-a]pyridine in the Development of Novel PET Imaging Ligands

Audience: Researchers, Radiochemists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in PET Ligand Design

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its repeated appearance in a variety of biologically active compounds.[1][2] This fused heterocyclic system is present in several marketed drugs, demonstrating its favorable pharmacokinetic and toxicological properties.[1][3] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating high-affinity interactions with biological targets such as kinases, G-protein coupled receptors, and enzymes.[4][5]

In the context of Positron Emission Tomography (PET), the imidazo[1,2-a]pyridine framework serves as an exceptional foundation for designing novel imaging agents. Its synthetic tractability allows for the strategic introduction of various substituents to modulate lipophilicity, target affinity, and metabolic stability.[6][7] The 6-iodo-2-methylimidazo[1,2-a]pyridine derivative, in particular, has emerged as a key precursor. The iodine atom at the 6-position offers a site for potential radioiodination or for further chemical modification, while the 2-methyl group can be part of the core structure that is elaborated upon to achieve target specificity.

This guide provides a detailed overview of the application of 6-iodo-2-methylimidazo[1,2-a]pyridine and its analogues in PET ligand development, with a focus on practical radiolabeling protocols, quality control, and a case study in neuroimaging.

Physicochemical Properties of the Precursor

Understanding the fundamental properties of the starting material is critical for designing robust synthetic and purification protocols.

PropertyValueSource
Chemical Formula C₈H₇IN₂[8]
Molecular Weight 258.06 g/mol [8]
Appearance Off-white to brown solid[9][10]
Melting Point 130-131 °C[9]
Solubility Low solubility in water; Soluble in organic solvents like dichloromethane.[8][10]
Stability Stable under normal conditions, but can be sensitive to light and air over time.[8]

Radiolabeling Strategies: From Precursor to PET Tracer

The ultimate goal is to incorporate a short-lived positron-emitting radionuclide, such as Fluorine-18 (t½ ≈ 110 min) or Carbon-11 (t½ ≈ 20 min), into the final molecule with high efficiency and purity. The 6-iodo-2-methylimidazo[1,2-a]pyridine scaffold is typically used to create a more advanced "precursor" molecule that is amenable to late-stage radiolabeling.

Strategy 1: [¹⁸F]Fluorination via Nucleophilic Substitution

This is the most common strategy for introducing Fluorine-18. It involves synthesizing a precursor that has a good leaving group (e.g., tosylate, mesylate, or triflate) on an alkyl chain attached to a nitrogen or oxygen atom on the core scaffold.

Workflow for Automated [¹⁸F]Fluorination

cluster_prep Pre-Synthesis Setup cluster_synthesis Automated Radiosynthesis cluster_qc Purification & Quality Control cassette Install sterile cassette on synthesizer reagents Load precursor, reagents, & purification cartridges cassette->reagents cyclotron [¹⁸F]Fluoride from Cyclotron trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge cyclotron->trap 1. Delivery elute Elute [¹⁸F]F⁻ with K₂CO₃/K₂₂₂ trap->elute dry Azeotropic Drying (MeCN, Heat, Vacuum) elute->dry reaction Radiolabeling Reaction: Precursor + [¹⁸F]F⁻ (Heat, 10-15 min) dry->reaction 2. Labeling deprotection Hydrolysis/Deprotection (if necessary) reaction->deprotection spe Crude Purification (Solid-Phase Extraction) deprotection->spe hplc Semi-Prep HPLC Purification spe->hplc 3. Purification reform Solvent Exchange (Formulation in Saline) hplc->reform filter Sterile Filtration (0.22 µm filter) reform->filter qc Final QC Tests (HPLC, TLC, pH, etc.) filter->qc 4. Final Product

Caption: Automated radiosynthesis workflow for an [¹⁸F]-labeled PET tracer.

Detailed Protocol: [¹⁸F]Fluoroalkylation of a Desmethyl Precursor

This protocol is adapted from the synthesis of ligands like [¹⁸F]FEM-IMPY.[11][12] It assumes the synthesis of a desmethyl- or N-hydroxyalkyl precursor from the initial 6-iodo-2-methylimidazo[1,2-a]pyridine starting material.

Materials:

  • Tosyl- or nosyl-protected precursor (1-5 mg) dissolved in anhydrous DMSO or Acetonitrile.

  • [¹⁸F]Fluoride (aqueous) from cyclotron.

  • Kryptofix 2.2.2 (K₂₂₂) solution.

  • Potassium Carbonate (K₂CO₃) solution.

  • Anhydrous Acetonitrile (MeCN) for azeotropic drying.

  • Sterile water for injection, USP.

  • Ethanol, USP.

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).

  • Semi-preparative HPLC system with a radioactivity detector.

  • Sterile filtration unit (0.22 µm).

Methodology:

  • [¹⁸F]Fluoride Trapping & Elution:

    • Load the aqueous [¹⁸F]fluoride from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/Water.

    • Scientist's Note: K₂₂₂ is a cryptand that chelates the potassium ion (K⁺), making the fluoride ion "naked" and highly nucleophilic, which is essential for an efficient substitution reaction.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen and vacuum to remove the water. Add anhydrous MeCN and repeat the drying process 2-3 times.

    • Scientist's Note: Water is detrimental to nucleophilic fluorination as it solvates the fluoride ion, reducing its reactivity. Azeotropic drying is a critical step to ensure an anhydrous reaction environment.

  • Radiolabeling Reaction:

    • Add the precursor solution (1-5 mg in ~500 µL anhydrous DMSO) to the dried [¹⁸F]KF-K₂₂₂ complex.

    • Seal the vessel and heat to 80-120 °C for 10-15 minutes.

    • Scientist's Note: The choice of temperature and time is a balance between reaction kinetics and minimizing decomposition of the precursor and product. This step must be optimized for each new ligand.

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Pass the crude mixture through a C18 SPE cartridge to trap the radiolabeled product and unreacted precursor, while polar impurities pass through.

    • Elute the cartridge with ethanol or acetonitrile and inject the eluate onto a semi-preparative HPLC system.

    • Collect the radioactive peak corresponding to the desired product.

  • Formulation:

    • Remove the HPLC solvent under vacuum.

    • Reformulate the final product in a physiologically compatible solution, typically sterile saline with a small percentage of ethanol, USP.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Strategy 2: [¹¹C]Methylation

For targets where rapid kinetics are studied, the shorter half-life of Carbon-11 is advantageous. This typically involves the N-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Protocol: [¹¹C]Methylation of a Piperazine Moiety

This protocol is based on general [¹¹C]methylation procedures for amine-containing precursors.[13]

  • [¹¹C]Methyl Iodide/Triflate Synthesis:

    • [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine or passed over heated silver triflate to produce [¹¹C]CH₃I or [¹¹C]CH₃OTf, respectively. This is typically done in an automated synthesis module.

  • Radiolabeling Reaction:

    • The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is trapped in a solution of the desmethyl precursor (0.5-1.0 mg) in a suitable solvent (e.g., DMF, acetone) containing a mild base (e.g., NaH, K₂CO₃).

    • The reaction is heated for 2-5 minutes at 60-100 °C.

    • Scientist's Note: [¹¹C]Methyl triflate is more reactive than [¹¹C]methyl iodide and often allows for milder reaction conditions, but is also more sensitive to moisture.

  • Purification and Formulation:

    • The purification and formulation steps are analogous to the [¹⁸F]fluorination protocol: injection onto HPLC, collection of the product peak, solvent removal, and reformulation in sterile saline. The entire process must be completed rapidly due to the short 20-minute half-life of ¹¹C.

Quality Control and Validation

Every batch of a PET radiotracer intended for preclinical or clinical use must undergo rigorous quality control (QC) to ensure its identity, purity, and safety.

QC TestMethodTypical Acceptance CriteriaRationale
Identity Co-elution with a non-radioactive reference standard on analytical HPLC.Retention time of the radioactive peak matches the reference standard.Confirms the chemical identity of the radiolabeled product.
Radiochemical Purity (RCP) Analytical Radio-HPLC, Radio-TLC> 95%Ensures that the vast majority of the radioactivity is from the desired compound.
Molar Activity (Aₘ) Calculated from the total radioactivity (GBq) and the molar amount of the compound (µmol) determined by HPLC with a UV detector.> 50 GBq/µmol at time of injectionHigh molar activity is crucial to minimize potential pharmacological effects from the injected mass and to avoid saturating the target receptor.
Residual Solvents Gas Chromatography (GC)< 410 ppm for Ethanol, < 880 ppm for Acetonitrile (per USP <467>)Confirms that organic solvents used during synthesis are below safety limits.
pH pH meter or pH strip4.5 - 7.5Ensures the final product is physiologically compatible and will not cause discomfort upon injection.
Sterility & Endotoxins Culture-based methods (Sterility), Limulus Amebocyte Lysate (LAL) test (Endotoxins)Sterile, < 175 EU/V (Endotoxins)Confirms the absence of microbial contamination and pyrogens.

Application Case Study: [¹⁸F]FEM-IMPY for Imaging β-Amyloid Plaques

A prominent example derived from this scaffold is [¹⁸F]FEM-IMPY (6-Iodo-2-[4'-N-(2-[¹⁸F]fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine), a PET tracer developed for imaging β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[11][14]

Mechanism of Action in Alzheimer's Disease Imaging

cluster_blood cluster_brain Brain Parenchyma tracer_blood [¹⁸F]FEM-IMPY tracer_brain [¹⁸F]FEM-IMPY tracer_blood->tracer_brain Crosses BBB (High Lipophilicity) bbb Blood-Brain Barrier (BBB) abeta β-Amyloid Plaque tracer_brain->abeta Binds with high affinity (Ki ≈ 40 nM) pet PET Scanner abeta->pet Positron Annihilation & Gamma Ray Detection neuron Neuron

Caption: Mechanism of [¹⁸F]FEM-IMPY for imaging β-amyloid plaques in the brain.

Key Characteristics of [¹⁸F]FEM-IMPY:

  • Target: Aggregates of β-amyloid peptides.[14]

  • Binding Affinity (Kᵢ): Approximately 40 ± 5 nM for Aβ aggregates.[11][12]

  • Radiosynthesis: Prepared via [¹⁸F]fluoroethylation of the corresponding desmethyl precursor with decay-corrected radiochemical yields of 26–51%.[11][12]

  • Brain Uptake: Demonstrates high initial brain uptake in preclinical models (e.g., 6.4% ID/g in mice at 1.2 min) followed by washout from healthy tissue.[11][12]

  • Significance: While other Aβ tracers like [¹¹C]PiB were pioneers, the development of ¹⁸F-labeled agents like [¹⁸F]FEM-IMPY offered logistical advantages due to the longer half-life of Fluorine-18, allowing for centralized production and distribution.

ParameterValueReference
Tracer Name [¹⁸F]FEM-IMPY[14]
Target β-Amyloid Plaques[14]
Binding Affinity (Kᵢ) 40 ± 5 nM[11][12]
Radiochemical Yield 26-51% (decay-corrected)[11][12]
Peak Brain Uptake (Mouse) 6.4% ID/g at 1.2 min[11][12]

Conclusion and Future Perspectives

The 6-iodo-2-methylimidazo[1,2-a]pyridine scaffold and its derivatives represent a versatile and robust platform for the development of PET radioligands. The synthetic accessibility of this core allows for fine-tuning of physicochemical properties to optimize target engagement and in vivo pharmacokinetics. The success of amyloid imaging agents has paved the way for exploring this scaffold for other challenging targets in neuroinflammation (e.g., targeting activated microglia or astrocytes), oncology (e.g., kinase inhibitors), and infectious diseases.[2][15][16] Future work will likely focus on developing ligands with even higher affinity and selectivity, as well as exploring novel radiolabeling methodologies to further improve yields and accessibility.

References

  • 6-Iodo-2-[4'-N-(2-[18F]fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine.
  • Cai, L., et al. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease.Journal of Medicinal Chemistry.
  • Cai, L., et al. Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease.PubMed.
  • 6-IODOIMIDAZO[1,2-A]PYRIDINE | 426825-75-4.ChemicalBook.
  • 6-IodoH-imidazo[1,2-a]pyridine. Pipzine Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMlEAuD0nmItSD-YFNV-1HdybyGoIEeUg9m_qTRDXW1dB0mFCjwiqQ0gvNuyCUs9TOeJ7-EKpNwNIXpX9MF_Jiy9VVrjlNx5uXEEhCG7PWBU8tbjAi7wV-Y_nAe2ePkNIxNb6hYKwaeXey7NgYb9A9ZavWNpj9SQbAzbAoDZbF2zyx5xIX20Pe2zQz1qk=]([Link]

Sources

Application Notes & Protocols: 6-Iodo-2-methylimidazo[1,2-a]pyridine as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular processes by phosphorylating specific substrates, are a cornerstone of signal transduction.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs for various indications.[3][4][5] This is due to its unique combination of synthetic accessibility, metabolic stability, and its ability to form key interactions within enzyme active sites.[6] In recent years, this scaffold has been extensively explored for the development of potent and selective kinase inhibitors, demonstrating significant therapeutic potential.[2][3][7]

This guide provides an in-depth exploration of 6-iodo-2-methylimidazo[1,2-a]pyridine , a key building block for generating libraries of kinase inhibitors. We will detail its synthesis and, most critically, provide field-proven protocols for its derivatization via robust cross-coupling reactions. Furthermore, we will outline the subsequent biological evaluation of these novel compounds, offering a comprehensive workflow from chemical synthesis to cellular activity.

Section 1: The Building Block: Synthesis and Properties of 6-Iodo-2-methylimidazo[1,2-a]pyridine

The strategic placement of an iodine atom at the C-6 position of the 2-methylimidazo[1,2-a]pyridine core renders it an exceptionally versatile substrate for palladium-catalyzed cross-coupling reactions. This position often allows synthetic vectors to project into the solvent-exposed region of a kinase's ATP-binding pocket, enabling the modulation of solubility and the introduction of pharmacophores that can target unique sub-pockets, thereby enhancing selectivity.

Protocol: Synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine

This protocol is based on the classical cyclocondensation reaction between a substituted 2-aminopyridine and an α-haloketone.[8]

Reaction Scheme:

Synthesis_Scheme cluster_0 Synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine start_material 5-Iodo-2-aminopyridine + Chloroacetone reagents NaHCO3, Ethanol, Reflux start_material->reagents product 6-Iodo-2-methylimidazo[1,2-a]pyridine reagents->product

Caption: Synthetic route to the target building block.

Materials:

  • 5-Iodo-2-aminopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 5-iodo-2-aminopyridine (1.0 eq).

  • Add anhydrous ethanol to create a suspension (approx. 10 mL per 1 g of aminopyridine).

  • Add sodium bicarbonate (2.5 eq) to the mixture. This base acts as a scavenger for the HCl generated during the reaction.

  • Add chloroacetone (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80°C).

  • Maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Resuspend the resulting crude solid in water and stir for 30 minutes to dissolve inorganic salts.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 6-iodo-2-methylimidazo[1,2-a]pyridine as a solid.

Section 2: Application in Kinase Inhibitor Synthesis via Cross-Coupling

The C-I bond at the 6-position is a powerful handle for molecular elaboration. The following protocols detail three cornerstone palladium-catalyzed reactions for diversifying the core structure.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

This reaction is ideal for introducing aryl or heteroaryl moieties, a common strategy for engaging with key residues in the kinase hinge region or solvent front.

Workflow:

Suzuki_Workflow reagents Combine Reactants: - 6-Iodo-2-methylimidazo[1,2-a]pyridine - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Dioxane/H2O) setup Degas Mixture (Argon sparging for 15 min) reaction Heat Reaction (e.g., 90-100°C, 8-16h) Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup (Dilute with EtOAc, wash with H2O, brine) reaction->workup purify Purification (Column Chromatography) workup->purify product 6-Aryl-2-methylimidazo[1,2-a]pyridine (Kinase Inhibitor Candidate) purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Setup: In an oven-dried reaction vessel, combine 6-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The water is crucial for the catalytic cycle, aiding in the transmetalation step.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture with vigorous stirring to 90-100°C. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

This reaction introduces a rigid alkyne linker, which can be used to probe deeper into a binding pocket or serve as a handle for subsequent "click" chemistry.[9] The co-catalytic role of copper(I) is to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[10]

Workflow:

Sonogashira_Workflow reagents Combine Reactants: - 6-Iodo-2-methylimidazo[1,2-a]pyridine - Terminal Alkyne (1.5 eq) - Pd Catalyst (e.g., PdCl2(PPh3)2, 2 mol%) - CuI (4 mol%) - Base (e.g., Et3N) - Solvent (e.g., DMF or THF) setup Degas Mixture (Argon sparging for 15 min) reaction Stir at RT to 50°C (2-12h) Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup (Dilute with EtOAc, wash with NH4Cl, brine) reaction->workup purify Purification (Column Chromatography) workup->purify product 6-Alkynyl-2-methylimidazo[1,2-a]pyridine (Kinase Inhibitor Candidate) purify->product

Caption: General workflow for Sonogashira coupling.

Detailed Protocol:

  • Setup: To a reaction vessel, add 6-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as DMF or THF. Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent. Finally, add the terminal alkyne (1.2-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C). The reaction is often rapid, typically completing within 2-12 hours. Monitor by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This powerful reaction forges C-N bonds, allowing the introduction of various amine functionalities that can act as critical hydrogen bond donors or acceptors to interact with the kinase hinge region.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, which is often rate-limiting.[12][13]

Workflow:

Buchwald_Workflow reagents Combine in Glovebox: - 6-Iodo-2-methylimidazo[1,2-a]pyridine - Amine (1.2 eq) - Pd Pre-catalyst (e.g., Pd2(dba)3, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., NaOtBu, 1.4 eq) - Solvent (e.g., Toluene) reaction Heat Reaction (e.g., 100-110°C, 12-24h) Monitor by TLC/LC-MS workup Aqueous Workup (Cool, filter through Celite, concentrate) reaction->workup purify Purification (Column Chromatography) workup->purify product 6-Amino-2-methylimidazo[1,2-a]pyridine (Kinase Inhibitor Candidate) purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Setup (Inert Atmosphere): Due to the air-sensitivity of the catalysts and strong bases used, this reaction is best set up in a glovebox. Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 4-5 mol%), and the strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4-2.0 eq) to a reaction vessel.

  • Reagents: Add the 6-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat with vigorous stirring to 100-110°C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Section 3: Biological Evaluation of Synthesized Inhibitors

After synthesis and purification, the new compounds must be evaluated for biological activity. This typically involves a two-tiered approach: an in vitro assay to measure direct enzyme inhibition and a cell-based assay to assess activity in a more complex biological system.

In Vitro Kinase Assay: Determining Potency (IC₅₀)

The goal is to measure the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀). A robust kinase inhibition assay requires careful optimization of several parameters, particularly the ATP concentration, which should be near the Michaelis constant (Kₘ) for ATP to ensure accurate and comparable IC₅₀ values.[14][15]

Comparison of Common Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ [16][17]Luminescence-based detection of ADP produced.Universal for any kinase, high sensitivity, HTS-compatible.Indirect detection, requires specific reagent kits.
TR-FRET [16]Time-Resolved Fluorescence Resonance Energy Transfer using a labeled antibody and tracer.Homogeneous (no-wash), sensitive, ratiometric.Requires specific labeled reagents for each target.
ELISA-based [16][18]Immobilized substrate is phosphorylated, then detected with a phospho-specific antibody.Direct measurement of phosphorylation, affordable.Labor-intensive, not well-suited for HTS.

Generic Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare kinase buffer, kinase-plus-inhibitor solutions, and substrate-plus-ATP solution. The final ATP concentration should be at or near the Kₘ for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include "high" (no inhibitor) and "low" (no kinase) controls.[14]

    • Add 10 µL of the target kinase solution to each well.[1] Incubate for 10-20 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture.[1]

    • Incubate for the desired period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This converts the ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Assessing Cellular Activity

Cell-based assays determine if a compound can enter cells and inhibit the target kinase in its native environment, ultimately leading to a desired phenotypic outcome, such as the inhibition of cancer cell proliferation.

Context: A Generic Kinase Signaling Pathway

Kinase_Pathway pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor output Cell Growth, Proliferation, Survival mtor->output inhibitor Imidazo[1,2-a]pyridine Inhibitor

Caption: Inhibition of a signaling pathway (e.g., PI3K/Akt).

Protocol: Cancer Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed cancer cells (e.g., HCC827, A375) known to be dependent on the target kinase pathway into a 96-well, white-walled plate at a predetermined density (e.g., 3,000-5,000 cells/well).[2][7] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitors in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doublings, making inhibitory effects apparent.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Analysis: Calculate the percent growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Section 4: Data Summary

Organizing experimental data in a clear, tabular format is essential for structure-activity relationship (SAR) analysis.

Table 1: In Vitro Kinase Inhibition Data

Compound IDR-Group at C-6Target KinaseIC₅₀ (nM)
I-01 4-methoxyphenylKinase XValue
I-02 3-aminophenylKinase XValue
I-03 PhenylethynylKinase XValue

Table 2: Cellular Proliferation Data

Compound IDCell LineGI₅₀ (µM)
I-01 HCC827Value
I-02 HCC827Value
I-03 HCC827Value

Conclusion

6-Iodo-2-methylimidazo[1,2-a]pyridine is a high-value, readily accessible building block for the synthesis of novel kinase inhibitors. Its utility lies in the strategic placement of the iodine atom, which serves as a versatile anchor point for diversification through robust and well-understood palladium-catalyzed cross-coupling methodologies. The protocols outlined in this guide provide a comprehensive framework for researchers to efficiently synthesize libraries of imidazo[1,2-a]pyridine-based compounds and evaluate their biological activity, thereby accelerating the discovery of new therapeutic agents.

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  • NIH (2023). Microwave-Assisted Buchwald–Hartwig Double Amination. Available at: [Link]

  • RSC Publishing (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • Scribd. Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Available at: [Link]

  • MDPI (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • PubMed (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Available at: [Link]

  • The Royal Society of Chemistry (2014). 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 6-Iodo-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] This guide provides detailed application notes and a high-throughput screening (HTS) protocol for the evaluation of 6-Iodo-2-methylimidazo[1,2-a]pyridine and its analogs. The focus is on a cell-based assay designed to identify and characterize compounds that induce apoptosis, a key mechanism for anticancer agents. The protocols herein are tailored for researchers, scientists, and drug development professionals engaged in oncology drug discovery.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a versatile scaffold that has yielded drugs with a wide range of biological activities, including anxiolytic and hypnotic agents like Zolpidem.[1] In recent years, there has been an exponential increase in research exploring the anticancer properties of this class of compounds.[1][3] Derivatives of 6-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against various cancer cell lines, including colon cancer.[4] The primary mechanism of action for their anticancer effect is the induction of apoptosis, or programmed cell death.

Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[4] This event initiates a cascade of enzymatic activations, centrally involving effector caspases such as caspase-3 and caspase-8.[4] Given this well-defined mechanism, a robust and scalable high-throughput screening assay can be developed to identify novel imidazo[1,2-a]pyridine derivatives with potent pro-apoptotic activity. This document outlines such an assay, using 6-Iodo-2-methylimidazo[1,2-a]pyridine as a representative molecule of this promising class of compounds.

Application Note: Cell-Based Apoptosis Assay

Assay Principle: Detecting Apoptosis via Caspase-3/7 Activity

To quantify the pro-apoptotic effects of 6-Iodo-2-methylimidazo[1,2-a]pyridine and its analogs in a high-throughput format, a luminescent caspase-3/7 activity assay is employed. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a specific recognition motif for activated caspase-3 and caspase-7. In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing a substrate for a luciferase enzyme. The subsequent luciferase reaction produces a luminescent signal that is directly proportional to the amount of caspase-3/7 activity. This "glow" type assay provides a stable and sensitive signal, making it highly amenable to HTS.

Mechanistic Rationale: The Apoptotic Pathway

The selection of a caspase-3/7 assay is directly informed by the known mechanism of action of imidazo[1,2-a]pyridines. As established in the literature, these compounds induce apoptosis through the mitochondrial pathway.[4] The diagram below illustrates the key steps in this signaling cascade.

Apoptotic_Pathway Compound 6-Iodo-2-methylimidazo[1,2-a]pyridine Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 Cleaves and Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Apoptotic pathway induced by 6-Iodo-2-methylimidazo[1,2-a]pyridine.

Essential Instrumentation and Reagents

Successful implementation of this HTS assay requires the following:

  • Instrumentation:

    • Luminometer capable of reading 384-well plates.

    • Automated liquid handler for precise reagent and compound addition.

    • Tissue culture incubator (37°C, 5% CO₂).

    • Centrifuge with plate carriers.

  • Reagents and Consumables:

    • Human colon cancer cell line (e.g., HT-29 or Caco-2).[4]

    • Appropriate cell culture medium (e.g., McCoy's 5A for HT-29) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Caspase-Glo® 3/7 Assay System (or equivalent).

    • 384-well white, solid-bottom assay plates.

    • Compound plates containing 6-Iodo-2-methylimidazo[1,2-a]pyridine and other test compounds dissolved in DMSO.

    • Positive control (e.g., Staurosporine).

    • Negative control (DMSO).

High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format to maximize throughput while maintaining robust assay performance.

Experimental Workflow

The overall workflow for the HTS assay is depicted in the following diagram:

HTS_Workflow Start Start Cell_Seeding 1. Seed Cells in 384-well Plates Start->Cell_Seeding Incubation1 2. Incubate Overnight Cell_Seeding->Incubation1 Compound_Addition 3. Add Compounds and Controls Incubation1->Compound_Addition Incubation2 4. Incubate for Desired Time Compound_Addition->Incubation2 Reagent_Addition 5. Add Caspase-Glo® 3/7 Reagent Incubation2->Reagent_Addition Incubation3 6. Incubate at Room Temperature Reagent_Addition->Incubation3 Luminescence_Reading 7. Read Luminescence Incubation3->Luminescence_Reading Data_Analysis 8. Analyze Data Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for apoptosis induction.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count HT-29 cells.

    • Dilute the cells to a final concentration of 5,000 cells per 20 µL in the appropriate culture medium.

    • Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom plate.

    • Rationale: A cell density of 5,000 cells/well is a common starting point for 384-well assays, providing a sufficient number of cells for a robust signal while minimizing edge effects.

  • Overnight Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Rationale: This allows the cells to attach to the bottom of the wells and recover from the stress of plating, ensuring a healthy and uniform cell monolayer for compound treatment.

  • Compound Addition:

    • Prepare compound plates with serial dilutions of 6-Iodo-2-methylimidazo[1,2-a]pyridine and other test compounds in DMSO.

    • Using an automated liquid handler, transfer 100 nL of each compound solution to the corresponding wells of the cell plates.

    • Include wells with DMSO only (negative control) and a known apoptosis inducer like Staurosporine (positive control).

    • Rationale: A final DMSO concentration of 0.5% or less is recommended to avoid solvent-induced cytotoxicity.

  • Compound Incubation:

    • Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

    • Rationale: The incubation time should be optimized to capture the peak of caspase-3/7 activity, which can vary depending on the compound and cell line.

  • Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 20 µL of the reagent to each well of the assay plates.

    • Rationale: The reagent contains a cell lysis buffer, eliminating the need for a separate cell lysis step and simplifying the workflow.

  • Room Temperature Incubation:

    • Incubate the plates at room temperature for 1-2 hours, protected from light.

    • Rationale: This allows the caspase cleavage reaction and the subsequent luciferase reaction to proceed to completion, generating a stable luminescent signal.

  • Luminescence Reading:

    • Read the luminescence of each well using a plate luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

The quality of the HTS assay is assessed by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

The activity of the test compounds is typically expressed as a percentage of the positive control. The formula for calculating percent activation is:

% Activation = [(Luminescence_sample - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control)] * 100

The results can be summarized in a table as follows:

Compound IDConcentration (µM)Luminescence (RLU)% Activation
DMSON/A1,5000%
Staurosporine150,000100%
6-Iodo-2-methylimidazo[1,2-a]pyridine1042,00088%
............

Compounds showing significant activity can then be selected for further dose-response studies to determine their EC₅₀ values.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer therapeutics. The high-throughput screening protocol detailed in this guide provides a robust and efficient method for identifying and characterizing potent inducers of apoptosis within this chemical class. By leveraging a mechanistic understanding of the target pathway and employing a validated assay technology, researchers can accelerate the discovery of new drug candidates.

References

  • Gellis, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4335-4344. [Link]

  • de Souza, M. V. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • S. Chauhan, P. Verma, V. Srivastava (2024). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals, 15(9), 1141. [Link]

  • Al-Otaibi, J. S., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(1), 69-86. [Link]

  • Gomes, C. R. B., et al. (2019). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules, 24(23), 4348. [Link]

Sources

Troubleshooting & Optimization

Stability issues of 6-Iodo-2-methylimidazo[1,2-a]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Acidic and Basic Media

Welcome to the technical support center for 6-Iodo-2-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles, data from analogous structures, and extensive experience in handling heterocyclic compounds.

Core Concepts: Structural Stability of 6-Iodo-2-methylimidazo[1,2-a]pyridine

6-Iodo-2-methylimidazo[1,2-a]pyridine is a fused heterocyclic system with distinct electronic characteristics that dictate its reactivity and stability. The imidazo[1,2-a]pyridine core is generally robust; however, its stability can be compromised under harsh acidic or basic conditions. The key features influencing its stability are:

  • The Imidazo[1,2-a]pyridine Ring System: This bicyclic aromatic system has a bridgehead nitrogen atom (N1) and a pyridine nitrogen (N4). The lone pair of electrons on the N4 atom imparts basic properties to the molecule. The pKa of a similarly substituted imidazo[1,2-a]pyridine has been measured at 9.3, indicating that it will be protonated in acidic solutions.[1]

  • The 2-Methyl Group: This electron-donating group can slightly influence the basicity of the ring system.

  • The 6-Iodo Substituent: The carbon-iodine bond on the pyridine ring is the most probable site of degradation, particularly under basic conditions in the presence of nucleophiles.

This guide will address the most common stability-related questions and provide practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: Is 6-Iodo-2-methylimidazo[1,2-a]pyridine stable in acidic solutions?

Generally, 6-Iodo-2-methylimidazo[1,2-a]pyridine exhibits moderate to good stability in mildly acidic aqueous solutions (pH 3-6) at ambient temperature for short to moderate durations. However, in strongly acidic conditions (pH < 2) and/or at elevated temperatures, the potential for degradation increases.

Q2: What is the primary mechanism of degradation under acidic conditions?

The primary point of interaction in acidic media is the protonation of the N4-nitrogen of the pyridine ring. While this protonation itself is a reversible equilibrium and does not inherently lead to degradation, it can increase the compound's solubility in aqueous media. Prolonged exposure to strong acids, especially at high temperatures, can potentially lead to hydrolysis or other acid-catalyzed decomposition of the imidazo[1,2-a]pyridine core, although this is generally not a rapid process.

Q3: My compound appears to be degrading in my acidic formulation. What should I do?

Please refer to the "Troubleshooting Guide: Stability in Acidic Conditions" section for a step-by-step approach to diagnosing and resolving this issue.

Q4: How stable is 6-Iodo-2-methylimidazo[1,2-a]pyridine under basic conditions?

The compound is susceptible to degradation under basic conditions, particularly in the presence of strong nucleophiles and at elevated temperatures. The primary site of instability is the C-I bond.

Q5: What is the likely degradation pathway in basic media?

The most probable degradation pathway is nucleophilic aromatic substitution (SNAr) at the C6 position, leading to the displacement of the iodide with a nucleophile (e.g., hydroxide, alkoxide, or amine). The electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen atom can activate the ring system towards nucleophilic attack.

Q6: I am observing a new, more polar impurity in my basic reaction mixture. What could it be?

This is likely a product of nucleophilic substitution of the iodo group. For instance, in the presence of hydroxide ions, you may be forming 6-hydroxy-2-methylimidazo[1,2-a]pyridine. See the "Troubleshooting Guide: Stability in Basic Conditions" for more details.

Troubleshooting Guide: Stability in Acidic Conditions

Issue: You observe a decrease in the concentration of 6-Iodo-2-methylimidazo[1,2-a]pyridine over time in an acidic solution, or the appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Workflow for Troubleshooting Acidic Stability

start Degradation Observed in Acidic Media check_pH 1. Confirm pH and Temperature Are they within the expected range? start->check_pH analyze_impurities 2. Characterize Impurities Use LC-MS to determine m/z of degradants. check_pH->analyze_impurities Yes ph_study 3. Conduct a pH Profile Study Assess stability at different pH values (e.g., pH 2, 4, 6). analyze_impurities->ph_study temp_study 4. Evaluate Temperature Effects Repeat stability check at a lower temperature (e.g., 4°C). ph_study->temp_study modify_conditions 5. Modify Formulation/Process - Increase pH (if possible) - Lower temperature - Reduce exposure time temp_study->modify_conditions solution Optimized Conditions Achieved modify_conditions->solution

Caption: Troubleshooting workflow for acidic instability.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Harsh pH Conditions The pH of your solution is too low (e.g., < 2), leading to slow acid-catalyzed hydrolysis of the imidazo[1,2-a]pyridine ring.If your protocol allows, adjust the pH to a milder range (e.g., pH 3-5). Use a suitable buffer to maintain the pH.
Elevated Temperature High temperatures accelerate the rate of degradation.Perform your experiment at a lower temperature. If the process requires heating, minimize the duration. Store stock solutions and formulations at 4°C or -20°C.
Presence of Other Reactive Species Other components in your mixture may be reacting with the compound under acidic conditions.Review all components of your formulation. If possible, replace any potentially reactive species.
Photodegradation Although not the primary concern, prolonged exposure to light, especially UV, can sometimes contribute to degradation.Protect your solution from light by using amber vials or covering the container with aluminum foil.

Troubleshooting Guide: Stability in Basic Conditions

Issue: You observe the formation of new impurities, often more polar than the parent compound, when working with 6-Iodo-2-methylimidazo[1,2-a]pyridine in a basic environment.

Predicted Degradation Pathway in Basic Media

parent 6-Iodo-2-methylimidazo[1,2-a]pyridine snar SNAr Reaction parent->snar nucleophile Nucleophile (Nu-) e.g., OH-, RO-, R2N- nucleophile->snar conditions Base, Heat conditions->snar product 6-Nu-2-methylimidazo[1,2-a]pyridine snar->product byproduct Iodide (I-) snar->byproduct

Caption: Predicted SNAr degradation pathway.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Strong Base/Nucleophile Strong bases (e.g., NaOH, KOH) or nucleophiles are present, leading to nucleophilic aromatic substitution of the iodide.Use the mildest base compatible with your experimental requirements. Consider using non-nucleophilic bases (e.g., carbonates, hindered amines) if only a base is needed.
High Temperature SNAr reactions are often accelerated by heat.Conduct your experiment at the lowest possible temperature. If refluxing is necessary, minimize the reaction time.
Solvent Effects Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions.If your chemistry allows, consider using a less polar solvent or a protic solvent which may slow down the substitution reaction.
Catalysis by Metal Ions Trace metal impurities can sometimes catalyze nucleophilic substitution reactions.Use high-purity reagents and solvents. If metal catalysis is suspected, consider the use of a chelating agent like EDTA.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acidic Conditions)

This protocol provides a framework for assessing the stability of 6-Iodo-2-methylimidazo[1,2-a]pyridine in acidic media.

Objective: To determine the degradation profile of the compound under acidic stress.

Materials:

  • 6-Iodo-2-methylimidazo[1,2-a]pyridine

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-Iodo-2-methylimidazo[1,2-a]pyridine in methanol or acetonitrile.

  • Sample Preparation:

    • Acidic Stress: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.

    • Control: To a separate vial, add 1 mL of the stock solution and 9 mL of purified water.

  • Incubation: Incubate both vials at 50°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Dilution: Immediately neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH. Dilute the neutralized aliquot and the control aliquot to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples by a suitable HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.

Protocol 2: Forced Degradation Study (Basic Conditions)

Objective: To evaluate the stability of the compound under basic stress.

Materials:

  • Same as Protocol 1, but replace 0.1 M HCl with 0.1 M NaOH and use 0.1 M HCl for neutralization.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as in Protocol 1.

  • Sample Preparation:

    • Basic Stress: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.

    • Control: Prepare a control sample as in Protocol 1.

  • Incubation: Incubate both vials at 50°C.

  • Time Points: Withdraw aliquots at specified time points.

  • Neutralization and Dilution: Immediately neutralize the basic aliquot with an equimolar amount of 0.1 M HCl. Dilute both aliquots for HPLC analysis.

  • HPLC Analysis: Analyze the samples as described in Protocol 1.

Representative HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

References

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Catalyst Purification for Imidazo[1,2-a]pyridine Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Effective Removal of Palladium Catalysts from 6-Iodo-2-methylimidazo[1,2-a]pyridine Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with palladium-catalyzed cross-coupling reactions of 6-Iodo-2-methylimidazo[1,2-a]pyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to effectively troubleshoot and resolve challenges related to the removal of residual palladium from your reaction products. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and ensuring the purity of these compounds is critical for downstream applications and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 6-Iodo-2-methylimidazo[1,2-a]pyridine reaction so critical?

Residual palladium, even at trace levels, can have significant downstream consequences. In the pharmaceutical industry, stringent regulations limit the amount of residual heavy metals in active pharmaceutical ingredients (APIs).[1] Beyond regulatory concerns, palladium residues can interfere with subsequent synthetic steps, poison catalysts in later reactions, and potentially impact the biological activity and toxicity profile of your final compound.[2] For instance, residual palladium has been shown to feign activity in biochemical assays, leading to false positives.[3]

Q2: I've noticed that palladium removal from my imidazo[1,2-a]pyridine product is more challenging than with other substrates. Why is this?

The imidazo[1,2-a]pyridine scaffold contains multiple nitrogen atoms which can act as ligands and chelate with palladium species. This strong interaction can make the palladium more soluble in the organic phase and more difficult to remove by simple filtration or aqueous extraction. This chelation effect is a known challenge with many nitrogen-containing heterocycles.[4][5]

Q3: What are the primary methods for palladium removal, and how do I choose the right one for my 6-Iodo-2-methylimidazo[1,2-a]pyridine product?

The choice of palladium removal method is highly dependent on the specific nature of your product, the reaction solvent, and the form of the residual palladium (e.g., Pd(0) vs. Pd(II)). The most common methods include:

  • Chromatography: Flash column chromatography over silica gel is a common laboratory-scale technique. However, it is often insufficient on its own to remove palladium to very low levels, with studies showing that only about 90% of residual palladium may be removed.[6][7]

  • Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium. They are highly effective and are a preferred method in many process chemistry settings.[8][9][10]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into an aqueous phase, sometimes with the aid of a chelating agent.

  • Crystallization: Purifying your product by crystallization can leave palladium impurities behind in the mother liquor.[8]

  • Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts like Pd/C or precipitated palladium black.[11]

For imidazo[1,2-a]pyridine products, a combination of methods, such as chromatography followed by a scavenger treatment, is often the most effective approach to achieve the desired purity.[7][12]

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process for your 6-Iodo-2-methylimidazo[1,2-a]pyridine reactions.

Issue 1: High Palladium Content After Column Chromatography

  • Possible Cause: As mentioned, the nitrogen atoms in the imidazo[1,2-a]pyridine ring system can chelate palladium, causing it to co-elute with your product during chromatography.

  • Troubleshooting Steps:

    • Employ a Scavenger Post-Chromatography: This is a highly effective strategy. After collecting the fractions containing your product, treat the pooled solution with a suitable palladium scavenger.

    • Optimize Chromatography Conditions: Experiment with different solvent systems. Sometimes, a more polar eluent can help to break the interaction between the palladium and your compound, allowing for better separation on the silica gel. Adding a small amount of a chelating agent like triethylamine to the eluent can also be effective, but be mindful of its potential to interact with your product.

Issue 2: Significant Product Loss During Purification

  • Possible Cause: Non-specific adsorption of your product onto the purification medium, especially activated carbon, can lead to significant yield loss. While cost-effective, activated carbon is known for its lack of selectivity.

  • Troubleshooting Steps:

    • Switch to a More Selective Scavenger: Instead of activated carbon, use a silica- or polymer-based scavenger with thiol or triamine functionalities, which are more selective for palladium.

    • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined by small-scale screening experiments.

    • Consider Crystallization: If your product is a solid, developing a robust crystallization procedure can be a highly effective and scalable purification method that minimizes product loss.

Issue 3: Inconsistent Palladium Removal Results

  • Possible Cause: The speciation of palladium in your reaction mixture can be complex, consisting of a mixture of Pd(0) and Pd(II) species, which may have different affinities for various purification media.

  • Troubleshooting Steps:

    • Standardize Your Work-up: Ensure a consistent work-up procedure for each batch to minimize variability in the palladium species present before purification.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers based on 2,4,6-trimercaptotriazine (TMT) are known to be effective for both Pd(0) and Pd(II).[10]

    • Consider a Pre-Treatment Step: In some cases, a mild oxidation or reduction step prior to scavenging can convert the various palladium species into a single form that is more easily removed.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a general guideline for using a scavenger like Biotage® MP-TMT or ISOLUTE® Si-TMT.

  • Reaction Work-up: After the completion of your palladium-catalyzed reaction, perform a standard aqueous work-up to remove inorganic salts. Extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Solvent Exchange (if necessary): If the reaction solvent is not ideal for scavenging (e.g., DMF), concentrate the crude product and redissolve it in a solvent like THF or toluene.

  • Scavenger Addition: Add the recommended amount of the palladium scavenger to the solution of your crude product. A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the residual palladium content in your purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Screening for the Optimal Scavenger

To identify the most effective scavenger for your specific product and reaction conditions, a small-scale screen is highly recommended.

  • Prepare Stock Solution: After your reaction work-up, create a stock solution of your crude product in a suitable solvent.

  • Aliquot: Distribute equal volumes of the stock solution into several vials.

  • Add Scavengers: To each vial, add a different palladium scavenger (e.g., thiol-based, amine-based, TMT-based) at a consistent weight or molar equivalent. Include a control vial with no scavenger.

  • Agitate and Heat: Agitate the vials at a set temperature (e.g., 45 °C) for a predetermined time (e.g., 4 hours).

  • Sample and Analyze: Take a sample from the supernatant of each vial and analyze for residual palladium content using ICP-MS.

  • Compare Results: The scavenger that provides the lowest residual palladium level with minimal product loss is the optimal choice for your process.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical SupportEffective AgainstKey AdvantagesPotential Considerations
Thiol-based -SHSilica, PolystyrenePd(0), Pd(II)High efficiency for a broad range of Pd species.Can sometimes have an unpleasant odor.
Amine-based -NH2, -NR2Silica, PolystyrenePrimarily Pd(II)Good for scavenging oxidized palladium species.May be less effective for Pd(0).
TMT-based 2,4,6-trimercaptotriazineSilica, PolystyrenePd(0), Pd(II)Very high affinity for palladium, often reducing levels to <10 ppm.[10][13]Can be more expensive than other scavengers.
Activated Carbon N/ACarbonPd(0), Pd(II)Cost-effective.Low selectivity, can lead to significant product loss.[4]

Visualizations

Experimental Workflow for Palladium Scavenging

G cluster_0 Reaction Work-up cluster_1 Palladium Scavenging cluster_2 Product Isolation & Analysis A Crude Reaction Mixture B Aqueous Work-up A->B C Crude Product in Organic Solvent B->C D Add Scavenger C->D E Stir (Time, Temp Optimization) D->E F Filter to Remove Scavenger E->F G Concentrate Filtrate F->G H Purified Product G->H I ICP-MS Analysis H->I

Caption: A typical workflow for palladium removal using a solid-supported scavenger.

Decision Logic for Palladium Removal Strategy

G Start High Residual Palladium? Chrom Column Chromatography Start->Chrom Yes Recryst Crystallization Start->Recryst No, Product is Solid Check Palladium Level Acceptable? Chrom->Check Scav Use Scavenger Scav->Check Reassess Re-evaluate Strategy Scav->Reassess Still High Comb Chromatography + Scavenger Recryst->Check Check->Scav No End Final Product Check->End Yes

Caption: A decision tree to guide the selection of a palladium removal strategy.

References

  • A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives. (2025). ResearchGate. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2025). ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

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  • Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. (2016). Green Chemistry. [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025). ResearchGate. [Link]

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  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]

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Sources

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